

Oral Brexpiprazole: A Deep Dive into its Pharmacokinetics and Bioavailability

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of oral Brexpiprazole (also known as TS-121 and THY-1773), a selective vasopressin V1B receptor antagonist under investigation for the adjunctive treatment of major depressive disorder. This document synthesizes available preclinical and clinical data, details experimental methodologies, and presents the information in a structured format to facilitate research and development efforts.

Preclinical Pharmacokinetics

Initial pharmacokinetic profiling of Brexpiprazole was conducted in rats and dogs, providing foundational data for human dose prediction. These studies assessed intravenous and oral administration to determine key parameters such as clearance, volume of distribution, and oral bioavailability.

Data Summary

The following table summarizes the key pharmacokinetic parameters of Brexpiprazole in preclinical animal models.



Parameter	Rat	Dog
Intravenous Administration		
Dose (mg/kg)	1	0.5
Clearance (CL) (L/h/kg)	1.10 ± 0.12	0.53 ± 0.05
Volume of Distribution (Vdss) (L/kg)	2.59 ± 0.23	2.61 ± 0.21
Half-life (t½) (h)	1.8 ± 0.2	3.5 ± 0.3
Oral Administration		
Dose (mg/kg)	3	1
Tmax (h)	1.5 ± 0.5	1.4 ± 0.5
Cmax (ng/mL)	509 ± 103	288 ± 57
AUCinf (ng·h/mL)	2690 ± 430	1850 ± 290
Bioavailability (F) (%)	98.1 ± 15.7	98.4 ± 15.4

Data presented as mean ± standard deviation.

Experimental Protocols

Animal Models: Studies were conducted in male Sprague-Dawley rats and male beagle dogs.

Drug Administration:

- Intravenous: Brexpiprazole was administered as a solution via the jugular vein.
- Oral: A suspension of Brexpiprazole was administered via oral gavage.

Sample Collection and Analysis:

• Blood samples were collected at predetermined time points post-administration.



 Plasma concentrations of Brexpiprazole were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis:

- Pharmacokinetic parameters were calculated using non-compartmental analysis.
- Bioavailability was determined by comparing the area under the curve (AUC) from oral administration to that from intravenous administration.

Human Pharmacokinetics (Phase I Studies)

While comprehensive quantitative data from human clinical trials are not yet fully published, information regarding the design of a first-in-human, single-ascending-dose study provides valuable insight into the clinical evaluation of oral Brexpiprazole. The study reported favorable pharmacokinetic properties.

Experimental Protocol: Single-Ascending Dose Study

A randomized, double-blind, placebo-controlled study was conducted in healthy male and female volunteers to assess the safety, tolerability, and pharmacokinetics of single oral doses of Brexpiprazole.

Study Population: Healthy male and female volunteers.

Dosing Regimen:

- Participants were enrolled in cohorts receiving single oral doses of Brexpiprazole capsules or placebo in a fasted state.
- Dose levels studied were 0.5, 2.5, 4, 8, 15, 30, and 50 mg.

Sample Collection:

Blood: Samples were collected at pre-dose and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 24, 36, and 48 hours post-dose.



• Urine: Samples were collected pre-dose and over the intervals of 0-6, 6-12, 12-24, 24-36, and 36-48 hours post-dose.

Analytical Method:

 Concentrations of Brexpiprazole in plasma and urine were quantified using a validated LC-MS/MS method.

Bioavailability and Key Physicochemical Properties

Preclinical data indicate that Brexpiprazole has high oral bioavailability in both rats and dogs (approximately 98%). This is supported by its physicochemical properties.

Property	Value	Implication for Bioavailability
Permeability (PAMPA, pH 6.2)	128.9 x 10 ⁻⁶ cm/s	High permeability in the gut
Human Plasma Protein Binding	98.3%	High affinity for plasma proteins

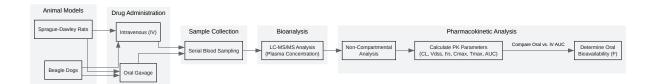
PAMPA: Parallel Artificial Membrane Permeability Assay

The high permeability suggests efficient absorption from the gastrointestinal tract. The extensive plasma protein binding will influence the volume of distribution and the concentration of unbound, pharmacologically active drug.

Visualizing Experimental Workflows and Concepts

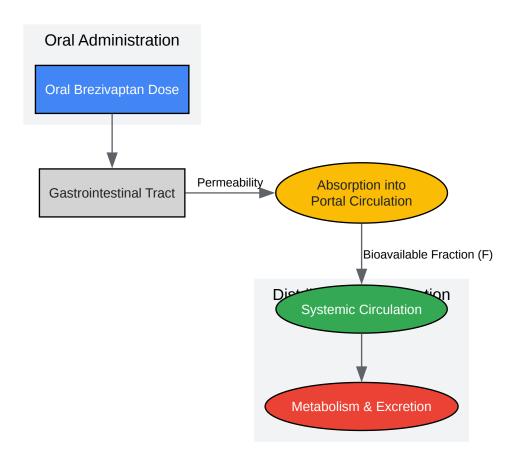
To further elucidate the processes involved in the pharmacokinetic evaluation of oral Brexpiprazole, the following diagrams have been generated using the DOT language.





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Caption: Preclinical Pharmacokinetic Study Workflow for Oral Brezivaptan.



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Caption: Conceptual Pathway of Oral Brezivaptan Bioavailability.



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